molecular formula C7H12O B13095638 (R)-2-Vinyltetrahydro-2H-pyran

(R)-2-Vinyltetrahydro-2H-pyran

Cat. No.: B13095638
M. Wt: 112.17 g/mol
InChI Key: YFTHPAKWQBTOLK-ZETCQYMHSA-N
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Description

®-2-Vinyltetrahydro-2H-pyran: is an organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyran ring with a vinyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing ®-2-Vinyltetrahydro-2H-pyran involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as vinylmagnesium bromide, which is then reacted with a suitable precursor, like tetrahydropyran-2-one, under controlled conditions to yield the desired product.

    Hydroboration-Oxidation: Another synthetic route involves the hydroboration-oxidation of 2-vinyltetrahydrofuran. This method includes the addition of borane to the vinyl group, followed by oxidation with hydrogen peroxide to form the desired tetrahydropyran ring.

Industrial Production Methods: Industrial production of ®-2-Vinyltetrahydro-2H-pyran may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for high yield and purity. These methods are typically carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-2-Vinyltetrahydro-2H-pyran can undergo oxidation reactions, where the vinyl group is converted to an epoxide or other oxygen-containing functional groups.

    Reduction: The compound can also be reduced to form saturated derivatives, such as tetrahydropyran.

    Substitution: Substitution reactions can occur at the vinyl group or the tetrahydropyran ring, leading to various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Epoxides: Formed through oxidation of the vinyl group.

    Saturated Derivatives: Resulting from reduction reactions.

    Functionalized Derivatives: Obtained through various substitution reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: ®-2-Vinyltetrahydro-2H-pyran is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in studies to understand the behavior of heterocyclic compounds in biological systems.

Medicine:

    Drug Development: It serves as a building block for the development of new drugs with potential therapeutic applications.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-Vinyltetrahydro-2H-pyran involves its interaction with specific molecular targets, depending on its application. For example, in drug development, it may interact with enzymes or receptors to exert its effects. The vinyl group and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

    2-Vinyltetrahydrofuran: Similar in structure but with a furan ring instead of a pyran ring.

    2-Vinyl-1,3-dioxane: Features a dioxane ring with a vinyl group.

    2-Vinyl-1,4-dioxane: Another dioxane derivative with a vinyl group.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(2R)-2-ethenyloxane

InChI

InChI=1S/C7H12O/c1-2-7-5-3-4-6-8-7/h2,7H,1,3-6H2/t7-/m0/s1

InChI Key

YFTHPAKWQBTOLK-ZETCQYMHSA-N

Isomeric SMILES

C=C[C@H]1CCCCO1

Canonical SMILES

C=CC1CCCCO1

Origin of Product

United States

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